3-Bromo-3'-chloro-6'-methoxybiphenyl
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Overview
Description
3-Bromo-3’-chloro-6’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the bromination and chlorination of methoxybiphenyl. The process begins with the methoxylation of biphenyl, followed by selective bromination and chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the biphenyl ring.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
3-Bromo-3’-chloro-6’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution, as well as oxidative and reductive transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4’-chloro-6’-methoxybiphenyl
- 3-Bromo-3’-fluoro-6’-methoxybiphenyl
- 3-Chloro-3’-bromo-6’-methoxybiphenyl
Uniqueness
3-Bromo-3’-chloro-6’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups on the biphenyl structure makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-chloro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKFISYSGVOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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